Dextromethorphan tannate

Description

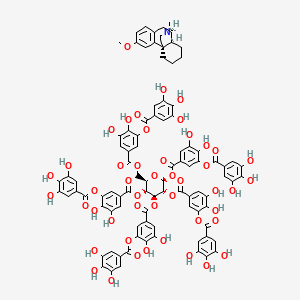

Dextromethorphan tannate is a compound formed by the reaction of dextromethorphan, a widely used antitussive (cough suppressant), with tannic acid. Dextromethorphan is a non-narcotic morphine derivative that has been used for nearly 40 years due to its effectiveness in suppressing coughs . The tannate form of dextromethorphan is known for its extended-release properties, making it useful in pharmaceutical compositions .

Properties

CAS No. |

1406-78-6 |

|---|---|

Molecular Formula |

C94H77NO47 |

Molecular Weight |

1972.6 g/mol |

IUPAC Name |

[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate;(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C76H52O46.C18H25NO/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h1-20,52,63-65,76-101H,21H2;6-7,12,15,17H,3-5,8-11H2,1-2H3/t52-,63-,64+,65-,76+;15-,17+,18+/m11/s1 |

InChI Key |

HFUQPPONNTXWAO-VVRPOUSDSA-N |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dextromethorphan tannate is prepared by reacting dextromethorphan with tannic acid. The reaction typically occurs at a temperature range of 80 to 180°C. This can be done either neat or as an aqueous slurry containing about 5 to 30 wt. % water .

Industrial Production Methods: In industrial settings, the preparation of this compound involves controlled reaction conditions to ensure high purity and extended-release properties. The process is designed to minimize the presence of unreacted dextromethorphan base, which is indicative of the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions: Dextromethorphan tannate undergoes various chemical reactions, including:

Oxidation: Dextromethorphan can be oxidized to form dextrorphan, its active metabolite.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Dextromethorphan can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Nucleophiles: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.

Major Products:

Dextrorphan: The primary metabolite formed through oxidation.

Substituted Morphinans: Products formed through substitution reactions.

Scientific Research Applications

Dextromethorphan tannate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of morphinan derivatives.

Biology: Investigated for its neuroprotective and anticonvulsant properties.

Medicine: Widely used as an antitussive in over-the-counter cough and cold medications.

Industry: Utilized in the formulation of extended-release pharmaceutical products.

Mechanism of Action

Dextromethorphan tannate exerts its effects primarily through its action on the central nervous system:

NMDA Receptor Antagonism: Dextromethorphan acts as a low-affinity uncompetitive antagonist of NMDA receptors, which are involved in synaptic plasticity and memory function.

Sigma-1 Receptor Agonism: It also acts as an agonist of sigma-1 receptors, which play a role in neuroprotection and modulation of neurotransmitter release.

Cough Suppression: Dextromethorphan suppresses the cough reflex by acting directly on the cough center in the medulla of the brain.

Comparison with Similar Compounds

Dextrorphan: The primary metabolite of dextromethorphan, also an NMDA receptor antagonist.

Codeine: Another morphinan derivative used as an antitussive but with narcotic properties.

Benzonatate: A non-narcotic antitussive that works by numbing the throat and lungs.

Uniqueness: Dextromethorphan tannate is unique due to its extended-release properties and high purity, making it particularly effective for long-lasting cough suppression without the addictive properties associated with other morphinan derivatives .

Q & A

Q. What analytical methods are recommended for quantifying dextromethorphan tannate in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV or fluorescence detection is widely used. For example, a green reverse-phase HPLC method employing ethanol-based mobile phases has been validated for dextromethorphan analysis, achieving resolution between the compound and its degradation products while minimizing environmental impact . Method optimization should follow Quality by Design (QbD) principles, using experimental designs (e.g., factorial designs) to identify critical parameters like column type, mobile phase composition, and flow rate.

Q. How does this compound interact with neurological pathways in preclinical models?

Dextromethorphan acts as an NMDA receptor antagonist and sigma-1 receptor agonist. In memory encoding studies, low-dose dextromethorphan impaired recollection and familiarity in episodic memory tasks, suggesting dose-dependent modulation of synaptic plasticity . Methodologically, dual-process signal detection (DPSD) models can dissociate recollection from familiarity effects, though statistical power must be ensured through adequate trial numbers and bootstrapping procedures to address data variability .

Q. What are the key challenges in formulating this compound for sustained-release delivery?

Challenges include pH-dependent solubility and achieving consistent release kinetics. A central composite design (CCD) was applied to optimize gastroretentive floating tablets, where polymer concentrations (e.g., Carbopol, HPMC) were adjusted to balance floating lag time and drug release profiles . Formulation studies should incorporate in vitro dissolution testing under simulated gastrointestinal conditions and use response surface methodology to validate robustness within the design space.

Advanced Research Questions

Q. How can chemometrics resolve conflicting data on dextromethorphan’s dual role in oxidative stress and neuroprotection?

While dextromethorphan inhibits NADPH oxidase (reducing vascular oxidative stress in hypertensive models ), its metabolites may exhibit pro-oxidant effects under certain conditions. To reconcile contradictions, researchers should:

- Conduct dose-response studies across in vitro (e.g., endothelial cells) and in vivo (e.g., aged SHR rats) models.

- Use multivariate analysis (e.g., PCA) to isolate variables like dose, metabolic pathways, and tissue-specific effects.

- Validate findings with redox-sensitive fluorescent probes (e.g., DCFH-DA) and transcriptomic profiling of antioxidant enzymes .

Q. What experimental designs are optimal for optimizing green analytical methods for this compound?

A QbD approach combining factorial designs and response surface methodology (RSM) is effective. For instance, a green RP-HPLC method was developed by screening parameters (e.g., ethanol concentration, temperature) via Plackett-Burman design, followed by RSM to define the design space . Eco-scale tools should evaluate environmental impact, prioritizing metrics like waste generation and energy consumption.

Q. How do pharmacokinetic properties of this compound differ between pediatric and geriatric populations, and how can this inform dosing regimens?

Age-related changes in CYP2D6 metabolism and renal clearance necessitate population pharmacokinetic (PopPK) modeling. Key steps include:

- Collecting stratified plasma concentration data across age groups.

- Using nonlinear mixed-effects modeling (NONMEM) to estimate covariates (e.g., body weight, hepatic function).

- Validating models through bootstrap analysis and visual predictive checks. Contrast with existing data from hypertensive rat models to identify interspecies variability .

Q. What mechanistic insights explain dextromethorphan’s paradoxical effects on memory encoding versus neuroprotection?

Hypothesis: Low doses impair memory via NMDA antagonism, while higher doses activate sigma-1-mediated neuroprotective pathways. To test this:

- Design crossover studies in rodents comparing low vs. high doses in Morris water maze (memory) and oxygen-glucose deprivation (neuroprotection) assays.

- Use immunohistochemistry to quantify synaptic density markers (e.g., PSD-95) and oxidative stress markers (e.g., 8-OHdG) .

- Apply Bayesian meta-analysis to integrate conflicting results from prior studies.

Methodological Considerations

Q. How to address variability in this compound stability studies under accelerated conditions?

Accelerated stability testing (e.g., 40°C/75% RH) should follow ICH guidelines. For degradation product analysis:

- Use forced degradation (acid/base/oxidative stress) coupled with LC-MS to identify major impurities.

- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life, ensuring alignment with real-time data .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in preclinical studies?

- For continuous outcomes (e.g., blood pressure reduction ), use mixed-effects ANOVA with post hoc Tukey tests.

- For categorical outcomes (e.g., memory task success rates ), apply generalized linear models (GLMs) with logit links.

- Control for false discovery rates using Benjamini-Hochberg correction in multi-dose experiments.

Q. How to design translational studies bridging dextromethorphan’s preclinical and clinical effects?

- Utilize physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to humans.

- Incorporate biomarkers (e.g., plasma BDNF levels for neuroprotection) in phase I trials.

- Apply adaptive trial designs to adjust dosing based on interim pharmacokinetic/pharmacodynamic analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.